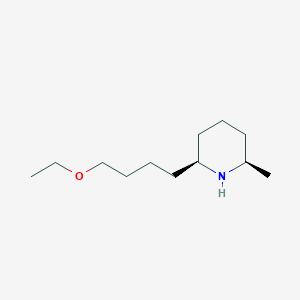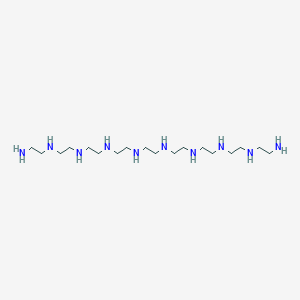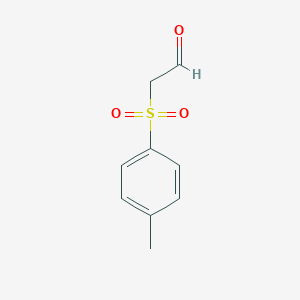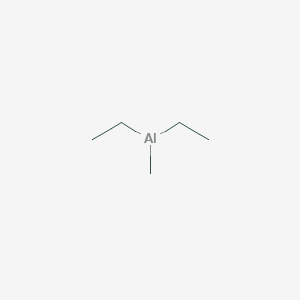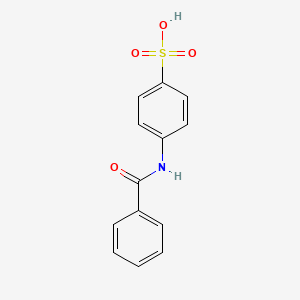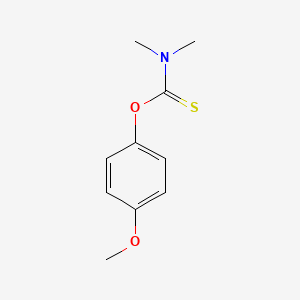
O-(4-methoxyphenyl) N,N-dimethylcarbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(4-methoxyphenyl) N,N-dimethylcarbamothioate is an organic compound with the molecular formula C11H15NO2S It is a derivative of carbamothioate, featuring a methoxyphenyl group attached to the oxygen atom and a dimethylcarbamothioate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-methoxyphenyl) N,N-dimethylcarbamothioate typically involves the reaction of 4-methoxyphenol with N,N-dimethylcarbamothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
O-(4-methoxyphenyl) N,N-dimethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioate group to a thiol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
O-(4-methoxyphenyl) N,N-dimethylcarbamothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of O-(4-methoxyphenyl) N,N-dimethylcarbamothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- O-(4-cyano-2-methoxyphenyl) N,N-dimethylcarbamothioate
- O-(4-methoxyphenyl) N,N-dimethylcarbamate
- S-(4-methoxyphenyl) N,N-dimethylcarbamothioate
Uniqueness
O-(4-methoxyphenyl) N,N-dimethylcarbamothioate is unique due to its specific structural features, such as the methoxy group and the carbamothioate moiety
Eigenschaften
CAS-Nummer |
10345-49-0 |
|---|---|
Molekularformel |
C10H13NO2S |
Molekulargewicht |
211.28 g/mol |
IUPAC-Name |
O-(4-methoxyphenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C10H13NO2S/c1-11(2)10(14)13-9-6-4-8(12-3)5-7-9/h4-7H,1-3H3 |
InChI-Schlüssel |
RGDRZVIHLSIYND-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=S)OC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H,10H-Pyrano[4,3-b][1]benzopyran-1,10-dione](/img/structure/B14729943.png)
![1,1'-(Ethyne-1,2-diyl)bis[2-(bromomethyl)benzene]](/img/structure/B14729944.png)

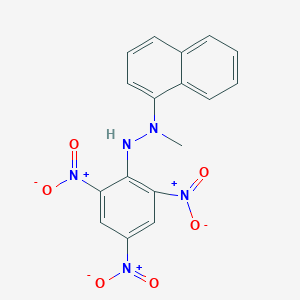
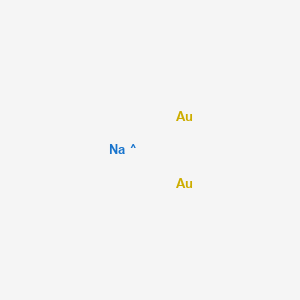

![2-[(Prop-2-en-1-yl)sulfanyl]phenol](/img/structure/B14729965.png)
